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For researchers, scientists, and professionals in nanoelectronics and materials science, the
selection of an appropriate contact material is a critical decision that directly impacts device
performance and scalability. Nickel monosilicide (NiSi) has emerged as a leading candidate for
advanced nanoelectronic devices. This guide provides an objective comparison of NiSi against
other prominent transition metal silicides—Titanium Silicide (TiSiz), Cobalt Silicide (CoSiz), and
Platinum Silicide (PtSi)—supported by experimental data and detailed methodologies.

Performance Metrics: A Quantitative Comparison

The suitability of a silicide for nanoelectronic applications is determined by a combination of its
electrical and material properties. Key performance indicators include sheet resistance, contact
resistivity, and thermal stability. The following table summarizes typical experimental values for
these parameters for NiSi, TiSiz, CoSiz, and PtSi. It is important to note that these values can
vary depending on the specific fabrication process parameters.
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TiSiz (C54

Property NiSi CoSi2 PtSi
phase)
Sheet
Resistance
4-7 3-5 4-6 8-12
(Q/sq) for ~50
nm film
Resistivity
14 - 20[1] 13- 16[2] 14 - 20[2] 28 - 35[2]
(MQ-cm)
Formation
350 - 550 650 - 850 550 - 700 300 - 500

Temperature (°C)

Thermal Stability

. ~550 - 600 ~850 ~800 ~750[2]
4
Silicon
Consumption
~1.8 ~2.3 ~3.6 ~1.3

(nm Si per nm

metal)

In-Depth Analysis of Silicide Properties

Nickel Silicide (NiSi) has gained prominence in recent years primarily due to its low formation
temperature, which is compatible with the reduced thermal budgets of advanced CMOS
manufacturing.[3] Its low silicon consumption is another significant advantage, particularly for
the fabrication of ultra-shallow junctions in scaled devices.[1][4] However, the primary drawback
of NiSi is its relatively lower thermal stability compared to TiSi2 and CoSiz.[5] Above 600°C,

NiSi can transform into the high-resistivity NiSiz phase, leading to device degradation.[5] To
address this, alloying Ni with elements like Platinum (Pt) has been shown to improve its thermal
stability.[6]

Titanium Silicide (TiSiz2) was the industry standard for many years. In its low-resistivity C54
phase, it offers excellent thermal stability and low sheet resistance.[7] However, the formation
of the C54 phase is nucleation-dependent and can be difficult to achieve in narrow silicon lines,
a phenomenon known as the narrow-line effect.[8] This makes TiSiz less suitable for highly
scaled devices.
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Cobalt Silicide (CoSiz) offers a good combination of low resistivity and high thermal stability.[5]
Unlike TiSiz, it does not suffer from the narrow-line effect.[5] However, CoSiz consumes a larger
amount of silicon during its formation, which can be problematic for shallow junctions.[5]

Platinum Silicide (PtSi) is known for its excellent Schottky barrier properties and is often used in
infrared detectors and Schottky barrier MOSFETSs. It has a relatively low formation temperature
but a higher resistivity compared to NiSi, TiSiz, and CoSiz.[2][3]

Experimental Protocols

To ensure accurate and reproducible benchmarking of these silicides, standardized
experimental protocols are essential. Below are detailed methodologies for key
characterization techniques.

Sheet Resistance Measurement

Objective: To determine the sheet resistance of the silicide thin film.

Apparatus: Four-point probe measurement system.

Procedure:

» Asilicide thin film is formed on a silicon wafer with a dielectric layer for isolation.

o The four-point probe head, consisting of four equally spaced, co-linear tungsten carbide
needles, is brought into contact with the silicide film.

e Aknown DC current is passed through the outer two probes.
e The voltage drop across the inner two probes is measured.

e The sheet resistance (Rs) is calculated using the formula: Rs = (1t/In(2)) * (V/I) = 4.532 *
(V/), where V is the measured voltage and | is the applied current.

o Measurements are taken at multiple points across the wafer to assess uniformity.

Contact Resistivity Measurement
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Objective: To determine the specific contact resistivity between the silicide and the doped
silicon.

Apparatus: Semiconductor parameter analyzer, probe station.
Methodology: The Transmission Line Model (TLM) is a widely used method.
Procedure:

» A specific test pattern, the TLM pattern, is fabricated. This pattern consists of a series of
rectangular silicide contacts of fixed width and varying lengths on a doped silicon region.

o The total resistance (R_T) between pairs of adjacent contacts is measured as a function of
the distance (L) between them.

o Aplot of R_T versus L is generated. The data should fall on a straight line.
e The y-intercept of this line gives 2 * R_c, where R_c is the contact resistance.

e The specific contact resistivity (p_c) is then calculated using the formula: p_ c=R_c*A _c,
where A_c is the contact area.

Thermal Stability Assessment

Obijective: To evaluate the temperature at which the silicide film begins to degrade.

Apparatus: Rapid Thermal Annealing (RTA) system, X-ray Diffractometer (XRD), Scanning
Electron Microscope (SEM), and Atomic Force Microscope (AFM).

Procedure:
o Aseries of identical silicide samples are prepared.

o Each sample is subjected to a rapid thermal anneal at a different temperature for a fixed
duration (e.g., 30 seconds) in an inert atmosphere (e.g., N2). The temperature range should
span from the formation temperature to well above the expected degradation temperature.
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+ After annealing, the sheet resistance of each sample is measured using a four-point probe. A
sharp increase in sheet resistance indicates film degradation.

¢ The crystalline phase of the silicide at each temperature is determined using XRD. The
appearance of new phases (e.g., NiSiz) or the disappearance of the desired phase indicates
a phase transformation.

* The surface morphology of the annealed films is examined using SEM and AFM to observe
agglomeration or other signs of degradation.

Visualizing Relationships and Workflows

To better understand the interplay of properties and the experimental processes, the following
diagrams are provided.
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Caption: Interplay of silicide properties and device performance.
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Caption: Standardized workflow for silicide fabrication and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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